molecular formula C16H14N2O B12562141 (E)-N-(1H-Indol-5-yl)-1-(4-methoxyphenyl)methanimine CAS No. 151188-77-1

(E)-N-(1H-Indol-5-yl)-1-(4-methoxyphenyl)methanimine

Cat. No.: B12562141
CAS No.: 151188-77-1
M. Wt: 250.29 g/mol
InChI Key: IRFGEZHNHHOJMI-UHFFFAOYSA-N
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Description

(E)-N-(1H-Indol-5-yl)-1-(4-methoxyphenyl)methanimine is an organic compound that belongs to the class of imines It features an indole moiety and a methoxyphenyl group connected through a methanimine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(1H-Indol-5-yl)-1-(4-methoxyphenyl)methanimine typically involves the condensation reaction between 1H-indole-5-carbaldehyde and 4-methoxyaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in electrophilic and nucleophilic substitution reactions, particularly at the indole and methoxyphenyl moieties.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed:

    Oxidation: Oxo derivatives of the indole and methoxyphenyl groups.

    Reduction: Amine derivatives.

    Substitution: Various substituted indole and methoxyphenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of (E)-N-(1H-Indol-5-yl)-1-(4-methoxyphenyl)methanimine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole moiety is known to engage in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

  • (E)-N-(1H-Indol-5-yl)-1-(4-hydroxyphenyl)methanimine
  • (E)-N-(1H-Indol-5-yl)-1-(4-chlorophenyl)methanimine
  • (E)-N-(1H-Indol-5-yl)-1-(4-nitrophenyl)methanimine

Comparison: (E)-N-(1H-Indol-5-yl)-1-(4-methoxyphenyl)methanimine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. Compared to its analogs with different substituents on the phenyl ring, the methoxy group can enhance the compound’s solubility and potentially its biological activity.

Properties

CAS No.

151188-77-1

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

N-(1H-indol-5-yl)-1-(4-methoxyphenyl)methanimine

InChI

InChI=1S/C16H14N2O/c1-19-15-5-2-12(3-6-15)11-18-14-4-7-16-13(10-14)8-9-17-16/h2-11,17H,1H3

InChI Key

IRFGEZHNHHOJMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC3=C(C=C2)NC=C3

Origin of Product

United States

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